4-Bromo-7-(2,2-dicyanovinyl)-2,1,3-benzothiadiazole
Overview
Description
4-Bromo-7-(2,2-dicyanovinyl)-2,1,3-benzothiadiazole is a chemical compound known for its unique structure and properties. It belongs to the class of benzothiadiazole derivatives, which are widely studied for their applications in organic electronics, particularly in the field of organic photovoltaics and organic light-emitting diodes (OLEDs). The presence of bromine and dicyanovinyl groups in its structure imparts distinct electronic properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-(2,2-dicyanovinyl)-2,1,3-benzothiadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Vinylation: The introduction of the dicyanovinyl group is carried out through a Knoevenagel condensation reaction. This involves the reaction of the brominated benzothiadiazole with malononitrile in the presence of a base such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-(2,2-dicyanovinyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its electronic properties.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form extended conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are typical.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidized forms of the compound with altered electronic properties.
Coupling Products:
Scientific Research Applications
4-Bromo-7-(2,2-dicyanovinyl)-2,1,3-benzothiadiazole has a wide range of scientific research applications, including:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for organic photovoltaics and OLEDs.
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-Bromo-7-(2,2-dicyanovinyl)-2,1,3-benzothiadiazole is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and electrostatic interactions. These interactions can modulate the electronic properties of the target molecules, leading to changes in their behavior and function. In organic electronics, the compound’s ability to transport charge and absorb light is crucial for its performance in devices.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,1,3-benzothiadiazole: Lacks the dicyanovinyl group, resulting in different electronic properties.
7-(2,2-Dicyanovinyl)-2,1,3-benzothiadiazole: Lacks the bromine atom, affecting its reactivity and applications.
4-Chloro-7-(2,2-dicyanovinyl)-2,1,3-benzothiadiazole: Substitution of bromine with chlorine alters its chemical behavior.
Uniqueness
4-Bromo-7-(2,2-dicyanovinyl)-2,1,3-benzothiadiazole is unique due to the presence of both bromine and dicyanovinyl groups, which impart distinct electronic properties. This combination makes it particularly valuable for applications in organic electronics, where precise control over electronic properties is essential.
Properties
IUPAC Name |
2-[(4-bromo-2,1,3-benzothiadiazol-7-yl)methylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrN4S/c11-8-2-1-7(3-6(4-12)5-13)9-10(8)15-16-14-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWYPDKJWGLSQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Br)C=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1335150-10-1 | |
Record name | 2-[(7-Bromo-2,1,3-benzothiadiazol-4-yl)methylene]malononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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